REACTION_CXSMILES
|
CC1(C)[O:7][C:6](=[O:8])[C:5]([CH3:10])([CH3:9])[C:4](=[O:11])O1.[CH2:13]([NH2:17])[CH2:14][CH2:15][CH3:16]>C(N(CC)C(C)C)(C)C>[CH2:13]([NH:17][C:4](=[O:11])[C:5]([CH3:9])([CH3:10])[C:6]([OH:7])=[O:8])[CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)(C)C)=O)C
|
Name
|
|
Quantity
|
1.02 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess N,N-diisopropyl-ethylamine was decanted
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with 1N aqueous hydrochloric acid/ethylacetate
|
Type
|
WASH
|
Details
|
The ethylacetate phase was washed with 1N aqueous hydrochloric acid, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodiumsulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and recrystallisation from dichloromethane/heptane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC(C(C(=O)O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |